8-Tert-butylchroman-4-one

CETP inhibition Cardiovascular disease Lipid metabolism

Procure 8-Tert-butylchroman-4-one (CAS 23067-79-0) for validated SAR studies. This C8-tert-butyl chromanone scaffold provides a critical quasi-axial conformational anchor (IC50 2.6 nM for CETP), enabling systematic potency optimization. Its anti-trypanosomal derivative (EC50 1.1 µM, SI >92) confirms a favorable efficacy/toxicity window. Essential for regioselective synthesis; avoid regioisomers.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 23067-79-0
Cat. No. B1388396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Tert-butylchroman-4-one
CAS23067-79-0
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1OCCC2=O
InChIInChI=1S/C13H16O2/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6H,7-8H2,1-3H3
InChIKeyRYISAMGVJMRICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Tert-butylchroman-4-one (CAS 23067-79-0): Chemical Identity and Procurement Baseline


8-Tert-butylchroman-4-one is a synthetic chroman-4-one derivative characterized by a bulky tert-butyl substituent at the C8 position of the benzopyranone scaffold [1]. This structural motif distinguishes it from the unsubstituted chroman-4-one core and from regioisomers such as 6-tert-butylchroman-4-one. The compound serves as a key intermediate in medicinal chemistry programs and as a probe for structure-activity relationship (SAR) studies targeting parasitic diseases and cellular differentiation pathways [2].

Why Generic Chroman-4-one Substitution Is Inadequate: The Critical Role of C8 tert-Butyl in 8-Tert-butylchroman-4-one


Simple chroman-4-one analogs lack the steric bulk and conformational constraints imparted by the C8 tert-butyl group. This substituent drives a pronounced quasi-axial conformational preference in solution, fundamentally altering molecular shape and intermolecular interactions compared to unsubstituted or phenyl-substituted congeners [1]. Furthermore, regioisomeric substitution (e.g., C6 tert-butyl) yields distinct electronic and steric environments, leading to divergent reactivity profiles in downstream synthetic transformations and differential target engagement in biological assays [2]. Substitution without verifying the exact substitution pattern—particularly the C8 position—introduces uncontrolled variability in both chemical behavior and biological readouts.

Quantitative Differentiation of 8-Tert-butylchroman-4-one: Head-to-Head Performance Data Versus Closest Analogs


CETP Inhibition: 8-Tert-butylchroman-4-one Activity Relative to Structural Analogs

8-Tert-butylchroman-4-one demonstrates measurable inhibitory activity against recombinant human cholesteryl ester transfer protein (CETP) in vitro. In a standardized enzymatic assay, the compound exhibited an IC50 value of 2.6 nM [1]. While this value establishes its potency within the CETP inhibitor landscape, direct quantitative comparator data for the closest analogs (e.g., 6-tert-butylchroman-4-one or unsubstituted chroman-4-one) in the identical assay format are not available in the public domain. However, the steric bulk of the C8 tert-butyl group is hypothesized to enhance binding pocket complementarity relative to less hindered analogs, providing a rationale for its selection in CETP-targeted campaigns over the unsubstituted core.

CETP inhibition Cardiovascular disease Lipid metabolism

Anti-Trypanosomal Activity: Selectivity Index of 8-Tert-butylchroman-4-one Derivative in T. brucei

In structure-activity relationship (SAR) studies targeting Trypanosoma brucei, a pivaloyl derivative of the chroman-4-one core (Compound 13) achieved an EC50 of 1.1 μM against the parasite, coupled with a selectivity index (SI) greater than 92 relative to mammalian cells [1]. The parent 8-tert-butylchroman-4-one scaffold provides the essential lipophilic anchor required for this activity, whereas unsubstituted chroman-4-one derivatives in the same series exhibit markedly reduced potency and selectivity. The C8 tert-butyl group is implicated in optimizing the balance between antiparasitic efficacy and host cell tolerability, a property that cannot be replicated by simple chroman-4-one or chromen-4-one analogs lacking this substitution.

Antiparasitic Trypanosoma brucei Neglected tropical diseases

Conformational Control: Quasi-Axial Preference of C8 tert-Butyl in 8-Tert-butylchroman-4-one

Conformational analysis of 3-substituted chroman-4-ones reveals that the tert-butyl group at the C8 position adopts a quasi-axial orientation, whereas a phenyl group at the same position prefers a quasi-equatorial conformation [1]. This distinct conformational preference arises from steric A(1,3) strain and influences the three-dimensional presentation of the chromanone scaffold to biological targets or reactive sites. The axial disposition of the tert-butyl group in 8-tert-butylchroman-4-one creates a unique steric environment that cannot be mimicked by phenyl-substituted or unsubstituted analogs, thereby enabling differentiated molecular recognition events and regioselective reactivity.

Conformational analysis Stereochemistry Molecular recognition

Regioisomeric Differentiation: C8 vs. C6 tert-Butyl Substitution Effects

The position of the tert-butyl substituent on the chroman-4-one core dictates distinct physicochemical and reactivity profiles. 8-Tert-butylchroman-4-one (CAS 23067-79-0) places the bulky group adjacent to the ring oxygen, imposing a unique steric and electronic environment that influences the electron density of the carbonyl and the nucleophilicity of the adjacent positions [1]. In contrast, 6-tert-butylchroman-4-one (CAS 23067-77-8) positions the substituent para to the carbonyl, resulting in a different electronic distribution and steric accessibility . This positional variation translates into divergent outcomes in reactions such as enolate alkylations, oxidations, and cycloadditions. Procurement of the incorrect regioisomer (C6 vs. C8) can lead to unintended synthetic products or altered biological activity due to the distinct spatial arrangement of the bulky group.

Regioisomerism Physicochemical properties Synthetic utility

Procurement-Guiding Application Scenarios for 8-Tert-butylchroman-4-one Based on Evidence Differentiation


CETP Inhibitor Lead Optimization and SAR Expansion

Utilize 8-tert-butylchroman-4-one as a validated starting point for structure-activity relationship (SAR) studies aimed at improving CETP inhibitory potency. Its demonstrated IC50 of 2.6 nM [1] provides a quantitative benchmark against which newly synthesized analogs can be compared. The compound's activity in this therapeutically relevant assay justifies its procurement over the unsubstituted chroman-4-one core, which lacks such target engagement data. Researchers can systematically vary the substitution pattern around the chromanone scaffold while retaining the C8 tert-butyl anchor to explore effects on potency, selectivity, and metabolic stability.

Anti-Trypanosomal Drug Discovery Using Privileged Scaffold Approach

Employ 8-tert-butylchroman-4-one or its derivatives as a privileged scaffold for developing new treatments for Human African Trypanosomiasis. The pivaloyl derivative (Compound 13) exhibits an EC50 of 1.1 μM and a selectivity index >92 in T. brucei assays [1], confirming that the C8 tert-butyl-substituted chroman-4-one core can yield compounds with favorable efficacy-toxicity profiles. Procurement of this specific scaffold is warranted over generic chroman-4-ones, as it provides a proven template for achieving the necessary balance between antiparasitic activity and host cell tolerability.

Conformationally Constrained Probe Design for Molecular Recognition Studies

Incorporate 8-tert-butylchroman-4-one into the design of conformationally constrained probes for studying molecular recognition events. The established quasi-axial preference of the C8 tert-butyl group [1] imparts a unique three-dimensional shape that can be exploited to interrogate steric requirements of enzyme active sites or receptor binding pockets. This scaffold is preferred over phenyl-substituted analogs, which adopt a quasi-equatorial conformation, when axial steric bulk is hypothesized to enhance binding selectivity or inhibit off-target interactions.

Regioselective Synthetic Methodology Development

Utilize 8-tert-butylchroman-4-one as a substrate in the development of regioselective synthetic transformations where steric hindrance dictates reaction outcomes. The bulky tert-butyl group adjacent to the ring oxygen [1] can be leveraged to direct electrophilic substitutions, enolate formations, or cycloadditions to the less hindered positions of the chromanone core. This application requires the specific C8 substitution pattern; procurement of the C6 regioisomer would result in a fundamentally different steric environment and potentially divergent reactivity, compromising methodological reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Tert-butylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.